molecular formula C9H11Cl2NO2 B6612802 2-amino-2-[4-(chloromethyl)phenyl]aceticacidhydrochloride CAS No. 59012-83-8

2-amino-2-[4-(chloromethyl)phenyl]aceticacidhydrochloride

Cat. No.: B6612802
CAS No.: 59012-83-8
M. Wt: 236.09 g/mol
InChI Key: MKGXWTIJBXMHPC-UHFFFAOYSA-N
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Description

2-Amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride is a hydrochloride salt of a substituted phenylglycine derivative. Its structure comprises an amino group attached to a carbon adjacent to a carboxylic acid moiety, with a 4-(chloromethyl)phenyl substituent (Fig. 1). This structural motif is significant in medicinal chemistry, particularly in prodrug design or as an intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name

2-amino-2-[4-(chloromethyl)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXWTIJBXMHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloromethylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 4-chloromethylbenzonitrile.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst, yielding 4-chloromethylbenzylamine.

    Addition of Glycine: The amine is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-amino-2-[4-(chloromethyl)phenyl]acetic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 2-amino-2-[4-(hydroxymethyl)phenyl]acetic acid, 2-amino-2-[4-(aminomethyl)phenyl]acetic acid, and 2-amino-2-[4-(thiomethyl)phenyl]acetic acid.

    Oxidation: Products include 2-amino-2-[4-(formyl)phenyl]acetic acid and 2-amino-2-[4-(carboxyl)phenyl]acetic acid.

    Reduction: Products include secondary and tertiary amines.

Scientific Research Applications

Scientific Research Applications

The applications of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride are extensive:

Medicinal Chemistry

  • Drug Development: This compound serves as a building block for synthesizing peptidomimetics—molecules that mimic peptides but offer enhanced stability and bioactivity.
  • Neuropharmacology: Research indicates that derivatives of this compound may influence neurotransmitter systems such as serotonin and dopamine, which are critical for mood regulation and cognitive functions. This suggests potential applications in treating neurological disorders.

Protein Chemistry

  • Crosslinking Agent: The chloromethyl group can form covalent bonds with nucleophilic groups on proteins, making it useful for studying protein-protein interactions and protein structure.
  • Bioconjugation: Researchers can utilize this compound to modify biomolecules for further functionalization or conjugation with other molecules, enhancing their properties or targeting capabilities.

Physiological Studies

  • Hormonal Modulation: Studies have shown that this compound may influence insulin secretion in vitro, indicating potential implications for metabolic health and diabetes management.
  • Ergogenic Effects: There is evidence suggesting that derivatives can enhance physical performance and mental function during stress-related tasks, which could be beneficial in sports medicine or physical therapy contexts.

Several studies have focused on the applications of this compound:

  • Study on Neurotransmitter Modulation: Research demonstrated that derivatives could enhance serotonin levels in animal models, suggesting implications for mood disorders.
  • Protein Interaction Studies: Experiments using this compound as a crosslinking agent revealed significant insights into protein folding and interactions critical for cellular function.

Mechanism of Action

The mechanism of action of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Key Substituents Structural Differences vs. Target Compound Reference ID
2-(Methylamino)-2-phenylacetic acid HCl Methylamino, phenyl Lacks chloromethyl; methylamino replaces amino
2-(4-(Pyridin-2-yl)phenyl)acetic acid HCl Pyridinyl, phenyl Pyridinyl replaces chloromethyl; aromatic base
2-(4-(Aminomethyl)phenyl)acetic acid HCl Aminomethyl, phenyl Aminomethyl instead of chloromethyl
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl Fluorophenyl, methyl ester Fluoro substituent; ester replaces carboxylic acid
2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid HCl Trifluoromethyl, propanoic acid Trifluoromethyl and longer carbon chain

Key Observations :

  • Chloromethyl vs. Aminomethyl (): The chloromethyl group enhances electrophilicity, enabling alkylation reactions, while aminomethyl introduces nucleophilicity.
  • Pyridinyl vs. Chloromethyl () : Pyridinyl adds aromatic basicity, altering solubility and hydrogen-bonding capacity.
  • Trifluoromethyl () : This electron-withdrawing group increases metabolic stability but reduces reactivity compared to chloromethyl.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility (Water) LogP Reactivity Reference ID
2-Amino-2-[4-(chloromethyl)phenyl]acetic acid HCl High (HCl salt) ~1.5 High (alkylation potential) N/A
2-(Methylamino)-2-phenylacetic acid HCl Moderate 1.2 Low (stable methylamino)
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl Low (ester form) 2.5 Moderate (hydrolyzable ester)
2-(4-(Pyridin-2-yl)phenyl)acetic acid HCl Moderate 1.8 Low (aromatic stability)

Key Observations :

  • The hydrochloride salt of the target compound enhances aqueous solubility compared to ester derivatives (e.g., ).
  • The chloromethyl group lowers LogP slightly compared to trifluoromethyl derivatives (e.g., ), balancing lipophilicity and solubility.

Biological Activity

2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride can be represented as follows:

  • IUPAC Name: 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride
  • Molecular Formula: C9H10ClN O2
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

This compound features a chloromethyl group attached to a phenyl ring, which contributes to its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid exhibit significant antimicrobial activities. A study demonstrated that these compounds were effective against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with effectiveness varying based on the substituents on the phenyl ring .

Table 1: Antimicrobial Activity Against Different Pathogens

PathogenActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansLow

The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and inhibit vital cellular processes. The chloromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its uptake into bacterial cells.

In vitro studies have shown that the compound can disrupt bacterial cell wall synthesis and protein translation, leading to bactericidal effects. Additionally, structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence antimicrobial potency .

Case Studies

  • Study on Antimicrobial Efficacy
    A recent investigation focused on the antimicrobial efficacy of various chloroacetamides, including derivatives of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid. The results indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity, allowing for better membrane penetration .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis
    A QSAR analysis was conducted to predict the biological activity of newly synthesized derivatives. The study revealed that specific structural features, such as the position of chlorine atoms on the phenyl ring, significantly impacted the compound's efficacy against different microbial strains .

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride?

A common approach involves condensation reactions using intermediates such as chloromethyl-substituted aromatic precursors. For example, describes intermolecular condensation of chloroacetamide derivatives with amino-triazole thiols to form structurally related compounds. Adapting this method, researchers can react 4-(chloromethyl)benzaldehyde with glycine derivatives under acidic conditions, followed by hydrochlorination to yield the target compound. Reaction optimization (e.g., pH, temperature, and solvent polarity) is critical to suppress side reactions like premature hydrolysis of the chloromethyl group .

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the aromatic chloromethyl group (δ ~4.5–5.0 ppm for CH2_2Cl) and the chiral amino-acetic acid moiety (δ ~3.8–4.2 ppm for CH(NH2_2)COO^-). highlights similar assignments for 4-hydroxyphenylacetic acid derivatives .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 244.06 for C10_{10}H11_{11}ClNO2_2·HCl) and fragmentation patterns. provides MS data for analogous amino-phenylacetic acid hydrochlorides .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly for the chiral center at the α-carbon.

Q. What solubility and stability considerations are critical for handling this compound?

The hydrochloride salt enhances water solubility but may hydrolyze under prolonged exposure to moisture or basic conditions. Store at 2–8°C in anhydrous DMSO or ethanol. Stability studies should monitor pH-dependent degradation (e.g., via HPLC; ’s HPLC protocols for related acids are adaptable) . Avoid aqueous buffers with pH >7 to prevent dehydrochlorination.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data often arise from tautomerism, salt forms, or impurities. Strategies include:

  • Cross-validation : Compare data with computational predictions (e.g., DFT-calculated 13C^{13}C-NMR shifts; ’s PubChem data for diethylamino-phenylacetic acid provides a reference framework) .
  • Isotopic labeling : Use 15N^{15}N-labeled amino groups to clarify ambiguous splitting patterns.
  • Advanced MS/MS : Fragment ion analysis (e.g., via Q-TOF) distinguishes isobaric impurities, as demonstrated in for deoxycytidine metabolites .

Q. What experimental designs are optimal for studying its reactivity in nucleophilic substitution reactions?

The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols). Design kinetic studies by:

  • Varying nucleophiles : Test primary/secondary amines (e.g., benzylamine, piperidine) in polar aprotic solvents (DMF, DMSO).
  • Temperature control : Monitor activation energy via Arrhenius plots (e.g., 25–60°C).
  • Quenching intermediates : Use TLC or in-situ IR to track reaction progress. ’s protocols for 2-((2-chloroethyl)amino)ethanol hydrochloride provide a template for such studies .

Q. How can computational modeling predict its biological activity or binding affinity?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets such as GABA receptors (structurally related to ’s 4-amino-3-phenylbutyric acid derivatives) .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and hydrogen-bonding capacity.

Q. What strategies mitigate racemization during synthesis or storage?

Racemization at the α-amino acid center can occur under heat or acidic conditions. Mitigation methods include:

  • Low-temperature synthesis : Conduct reactions below 0°C to stabilize the chiral center.
  • Chiral auxiliaries : Use tert-butyloxycarbonyl (Boc) protection for the amino group ( ’s approach for (R)-2-amino-2-(4-hydroxyphenyl)acetyl chloride) .
  • Chiral HPLC : Regularly monitor enantiomeric purity using columns like Chiralpak IG-3 .

Methodological Notes

  • Contradiction analysis : Cross-reference experimental data with computational models (e.g., Gaussian for NMR prediction) and literature analogs () .
  • Safety protocols : The chloromethyl group is a potential alkylating agent. Follow ’s guidelines for handling toxic intermediates .

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